

Spectroscopic Analysis of 4'-Demethyleucomin: A Technical Overview

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Compound of Interest		
Compound Name:	4'-Demethyleucomin	
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This technical guide provides an overview of the spectroscopic data and analytical methodologies relevant to the characterization of **4'-Demethyleucomin**, a homoisoflavonoid isolated from plants of the Polygonum genus. While a complete, unified dataset of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra is not readily available in publicly accessible literature, this document outlines the expected spectroscopic characteristics and the experimental protocols for their determination.

Introduction to 4'-Demethyleucomin

4'-Demethyleucomin is a natural product belonging to the homoisoflavonoid class of compounds. It has been identified in plant species such as Polygonum hydropiper. The molecular formula of **4'-Demethyleucomin** is C₁₆H₁₂O₅, with a corresponding molecular weight of approximately 284.27 g/mol . The structural elucidation and confirmation of such a molecule rely heavily on a combination of modern spectroscopic techniques.

Spectroscopic Data Summary

A comprehensive set of experimentally determined spectroscopic data for 4'-**Demethyleucomin** is not available in a single, consolidated source. The following tables present predicted data and expected ranges for the key spectroscopic techniques based on the known structure of 4'-**Demethyleucomin** and data from structurally related flavonoids and homoisoflavonoids.



Table 1: Predicted ¹H NMR Spectral Data for **4'-Demethyleucomin**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.0 - 7.5	m	4H	Aromatic protons (B-ring)
~ 6.0 - 6.5	m	2H	Aromatic protons (A-ring)
~ 5.0 - 5.5	S	2H	Methylene protons (C-2)
~ 3.8	S	1H	Vinyl proton (C-9)
~ 9.0 - 12.0	br s	3H	Phenolic hydroxyl protons

Note: Predicted values are based on typical chemical shifts for homoisoflavonoid skeletons. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for **4'-Demethyleucomin**

Chemical Shift (δ, ppm)	Carbon Atom Assignment
~ 180 - 190	C-4 (Carbonyl)
~ 160 - 165	C-5, C-7, C-4' (Oxygenated aromatic carbons)
~ 155 - 160	C-8a
~ 130 - 140	C-3, C-1'
~ 115 - 130	C-2', C-3', C-5', C-6'
~ 100 - 110	C-6, C-8
~ 100 - 105	C-4a
~ 70 - 80	C-2
~ 110 - 120	C-9



Note: Predicted values are based on typical chemical shifts for homoisoflavonoid skeletons. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Mass Spectrometry Data for 4'-Demethyleucomin

Ionization Mode	Mass-to-Charge Ratio (m/z)	Interpretation
ESI+	[M+H] ⁺ ≈ 285.07	Protonated molecule
ESI+	[M+Na] ⁺ ≈ 307.05	Sodium adduct
ESI-	[M-H] ⁻ ≈ 283.06	Deprotonated molecule

Table 4: Infrared (IR) Spectroscopy Data for 4'-Demethyleucomin

Wavenumber (cm ^{−1})	Intensity	Functional Group Assignment
3500 - 3200	Strong, Broad	O-H stretch (phenolic hydroxyls)
3100 - 3000	Medium	C-H stretch (aromatic)
1650 - 1630	Strong	C=O stretch (conjugated ketone)
1620 - 1580	Medium-Strong	C=C stretch (aromatic)
1500 - 1400	Medium	C=C stretch (aromatic)
1300 - 1000	Medium	C-O stretch (ethers, phenols)
900 - 675	Medium-Strong	C-H bend (out-of-plane, aromatic)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of **4'-Demethyleucomin**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 5-10 mg of purified 4'-Demethyleucomin.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (zg30).
- Spectral Width: 12-16 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse program (zgpg30).
- Spectral Width: 200-240 ppm.
- Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.

Data Processing:



- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
- Integrate the peaks in the ¹H NMR spectrum.
- Perform peak picking for both ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a stock solution of 4'-Demethyleucomin in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 μg/mL with the same solvent, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

Acquisition:

- Ionization Mode: ESI, operated in both positive and negative ion modes.
- Mass Range: m/z 100-1000.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Data Acquisition: Full scan mode. For fragmentation studies, tandem MS (MS/MS) can be performed on the parent ion.



Data Analysis:

- Identify the molecular ion peak ([M+H]+ or [M-H]-).
- Calculate the exact mass and determine the elemental formula using the instrument's software.
- Analyze the fragmentation pattern from MS/MS spectra to confirm structural features.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

- Place a small amount of the solid, purified 4'-Demethyleucomin directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Analysis:

 Identify the characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=O, C=C, C-O).

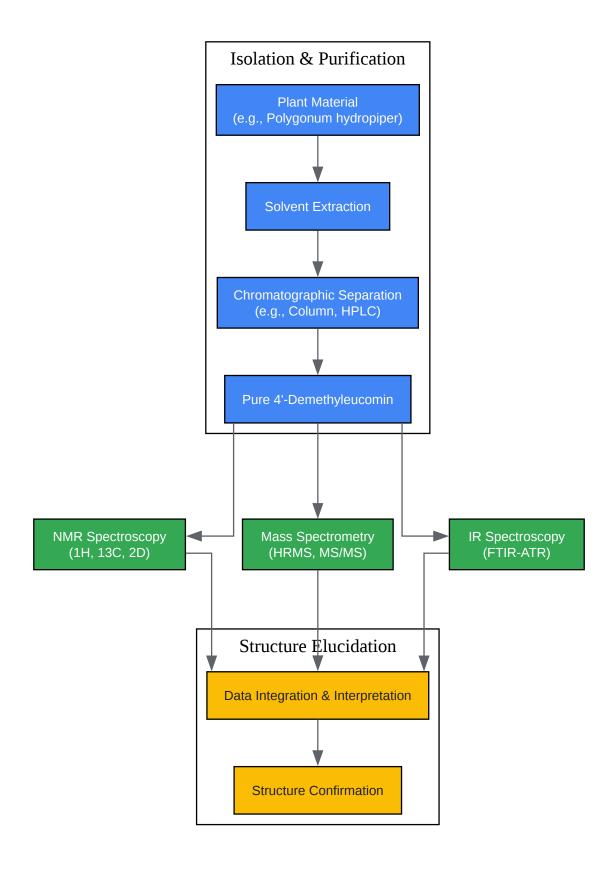


• Compare the obtained spectrum with databases of known compounds for confirmation.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like **4'-Demethyleucomin**.





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Fig. 1: General workflow for the isolation and spectroscopic characterization of a natural product.

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